molecular formula C15H24N2O B1373356 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol CAS No. 1306607-03-3

2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Cat. No. B1373356
M. Wt: 248.36 g/mol
InChI Key: TUEBPPKDRLPUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial to their function. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, which are used in the synthesis of various medicinal compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives vary. For example, 1-Benzyl-4-piperidone has a refractive index of n20/D 1.541 (lit.), a boiling point of 134 °C/7 mmHg (lit.), and a density of 1.021 g/mL at 25 °C (lit.) .

Scientific Research Applications

Environmental agents and neurotoxicity

A review discusses several environmental agents, including ethanol, that may induce massive apoptotic neurodegeneration in the developing brain. These agents act by interfering with neurotransmitter actions during the brain's synaptogenesis period, potentially leading to lifelong neurobehavioral disturbances and reduced brain mass (Olney et al., 2000).

Pharmacological Interactions and Mechanisms

Ion channel interactions

Ethanol interacts with ionotropic receptor desensitization, which may play a crucial role in its pharmacological effects and interactions with the body. Understanding these interactions may help explain ethanol's varying actions and its potential role in molecular and behavioral tolerance, which is thought to contribute to the risk of alcoholism (Dopico & Lovinger, 2009).

Chemical Properties and Reactions

Nucleophilic aromatic substitution

The reaction of piperidine with nitrobenzenes, relevant to the chemical structure of interest, involves an addition-elimination mechanism with the rapid expulsion of the nitro-group. The study provides insights into the reaction kinetics and potential catalysis mechanisms, which are crucial for understanding the chemical behavior and potential modifications of related compounds (Pietra & Vitali, 1972).

Environmental and Health Risks

Impact on air and water quality

Research compares the risks and benefits of MTBE and ethanol as alternative fuel oxygenates. Ethanol's impact on water sources, its role in increasing emissions of certain air contaminants, and the implications for public health and environmental safety are discussed. The study highlights the importance of considering life-cycle impacts and the feasibility of alternative fuel oxygenates (Williams et al., 2003).

DNA Binding and Molecular Interactions

DNA minor groove binder

Hoechst 33258, a dye known for its strong binding to the minor groove of B-DNA, is a related compound with potential relevance. The review discusses the uses of Hoechst derivatives, including their applications as radioprotectors and topoisomerase inhibitors, and highlights the importance of understanding DNA sequence recognition and binding for rational drug design (Issar & Kakkar, 2013).

Groundwater Contamination

Transport and fate of ethanol in groundwater

This comprehensive review discusses the transport of ethanol and monoaromatic hydrocarbons in groundwater following gasohol spills. It explores the effects of ethanol on increasing BTEX plume lengths and its potential to inhibit BTEX biodegradation, highlighting the importance of understanding ethanol's environmental impact, especially in relation to groundwater contamination (Powers et al., 2001).

Safety And Hazards

Piperidine derivatives can cause serious eye irritation and may cause respiratory irritation . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16(11-12-18)15-7-9-17(10-8-15)13-14-5-3-2-4-6-14/h2-6,15,18H,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEBPPKDRLPUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195632
Record name Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

CAS RN

1306607-03-3
Record name Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306607-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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